molecular formula C14H12ClNO B030714 N-Biphenyl-2-yl-2-chloro-acetamide CAS No. 23088-28-0

N-Biphenyl-2-yl-2-chloro-acetamide

Cat. No. B030714
CAS RN: 23088-28-0
M. Wt: 245.7 g/mol
InChI Key: BDDDKTKNLZLTQD-UHFFFAOYSA-N
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Description

N-Biphenyl-2-yl-2-chloro-acetamide is a compound with significant interest in the field of organic chemistry due to its unique structure and potential applications. While specific studies directly on N-Biphenyl-2-yl-2-chloro-acetamide are scarce, related compounds have been extensively studied, providing insights into the properties and synthesis of acetamide derivatives.

Synthesis Analysis

The synthesis of N-Biphenyl-2-yl-2-chloro-acetamide and similar compounds often involves reactions that introduce the chloro-acetamide group to a biphenyl structure. For instance, the synthesis of related acetamides can be achieved through reactions involving chloro-aniline precursors with acetyl chloride or chloroacetyl chloride in the presence of a base, such as sodium hydroxide or pyridine (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-Biphenyl-2-yl-2-chloro-acetamide, is characterized by intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies reveal that these compounds often crystallize with specific motifs, such as the S(6) ring pattern, facilitated by N-H...O hydrogen bonding (Jansukra et al., 2021).

Scientific Research Applications

Antimalarial Activity

N-Biphenyl-2-yl-2-chloro-acetamide derivatives have been explored for their antimalarial properties. A study found that a series of related compounds demonstrated significant activity against resistant strains of malaria parasites and exhibited potential for extended protection against infection after oral administration, suggesting their clinical trial potential in humans (Werbel et al., 1986).

Herbicide Metabolism and Environmental Impact

Another focus of research is the metabolism and environmental impact of chloroacetamide herbicides, which include N-Biphenyl-2-yl-2-chloro-acetamide derivatives. Studies have examined the comparative metabolism of these herbicides in human and rat liver microsomes, revealing insights into their biotransformation and potential effects on human health (Coleman et al., 2000). Additionally, research on soil reception and activity of these herbicides provides important information on their efficacy and environmental behaviors (Banks & Robinson, 1986).

Antifungal Properties

The antifungal potential of N-Biphenyl-2-yl-2-chloro-acetamide derivatives has also been explored. A study identified derivatives with strong antifungal activity against Candida and Aspergillus species, pointing to their possible application in treating fungal infections (Bardiot et al., 2015).

Inhibition of Fatty Acid Synthesis in Algae

Research has also indicated that chloroacetamide herbicides can inhibit fatty acid synthesis in certain algae species, shedding light on their potential ecological impacts (Weisshaar & Böger, 1989).

Anti-Inflammatory and Analgesic Properties

Some studies have focused on the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide derivatives with potential anti-inflammatory and analgesic activities. These studies have synthesized and tested various derivatives for their efficacy in these areas, contributing to the potential development of new therapeutic agents (Sunder & Maleraju, 2013).

Water Treatment and Environmental Fate

The interaction of N-Biphenyl-2-yl-2-chloro-acetamide derivatives with water treatment processes and their fate in the environment have been subjects of investigation. For example, the products of atenolol chlorination under wastewater treatment conditions have been studied to understand the transformation and potential impact of these compounds in aquatic environments (DellaGreca et al., 2009).

properties

IUPAC Name

2-chloro-N-(2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDDKTKNLZLTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360581
Record name N-Biphenyl-2-yl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biphenyl-2-yl-2-chloro-acetamide

CAS RN

23088-28-0
Record name N-Biphenyl-2-yl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (26.7 g) was added to a solution of 2-aminobiphenyl (41.4 g) in dichloromethane (248 mL) at room temperature. The solution obtained was cooled to −18° C. and chloracetylchloride (28.8 g) was slowly added. The suspension obtained was further stirred for 1 hour at 0° C. and for 15 hours at room temperature. Dichloromethane (150 mL), ice-water (500 mL), water (500 mL) and saturated aqueous NaHCO3 (150 mL) were added. After stirring, the phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1000 mL) and the aqueous phases were extracted with dichloromethane (250 mL). The combined organic layers were dried (MgSO4) and concentrated under vacuum to a weight of ca. 100 g. After 40 minutes stirring at room temperature, the precipitate was filtered off, washed with dichloromethane (80 mL) and dried under high vacuum to afford N-biphenyl-2-yl-2-chloro-acetamide (8.6 g, 14.5%) as white crystals. The filtrate was further concentrated under reduced pressure to a weight of ca. 115 g and hexane (100 mL) was added dropwise. After 1 hour of stirring at room temperature, the precipitate was filtered off, washed with 3 portions of hexane/dichloromethane 4:1 (22 mL) and dried under high vacuum affording N-biphenyl-2-yl-2-chloro-acetamide (31.2 g, 53.0%) as a grey powder. The filtrate was concentrated under reduced pressure to a weight of ca. 90 g and stirred for 1 hour at room temperature. The precipitate was filtered off, washed with 2 portions of hexane/dichloromethane 4:1 (17 mL) and dried under high vacuum affording N-biphenyl-2-yl-2-chloro-acetamide (10.8 g, 18.3%) as a grey powder.
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
248 mL
Type
solvent
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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